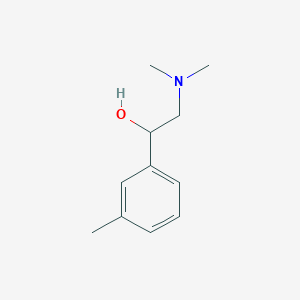
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a dimethylamino group and a methyl-substituted phenyl group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methylbenzaldehyde is converted to an amine using dimethylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 2-(Dimethylamino)-1-(3-methylphenyl)ethane.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)-1-phenylethan-1-ol: Lacks the methyl group on the phenyl ring.
2-(Diethylamino)-1-(3-methylphenyl)ethan-1-ol: Contains an ethyl group instead of a methyl group on the amino moiety.
2-(Dimethylamino)-1-(4-methylphenyl)ethan-1-ol: The methyl group is positioned at the para position on the phenyl ring.
Uniqueness
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-5-4-6-10(7-9)11(13)8-12(2)3/h4-7,11,13H,8H2,1-3H3 |
InChI-Schlüssel |
MWZGGBLWOOVGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


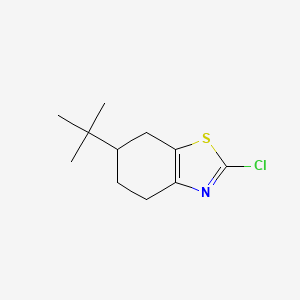
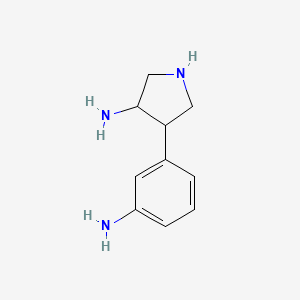

![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
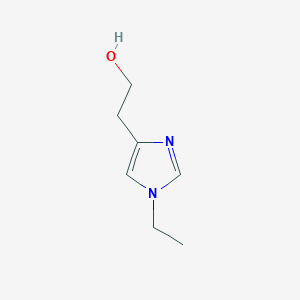
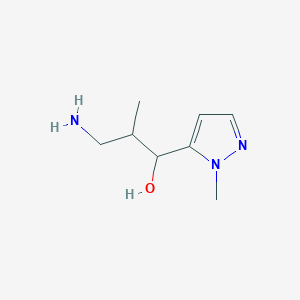
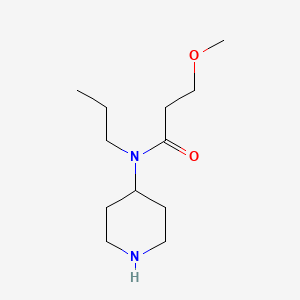
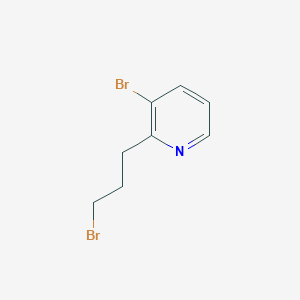
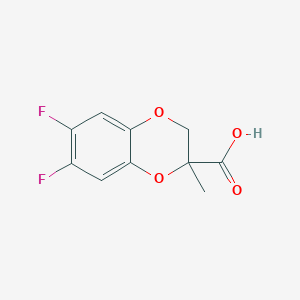
![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
